Tunlametinib
Overview
Description
Tunlametinib, also known as HL-085, is a novel, potent, selective, oral small-molecule MEK1/2 inhibitor . It is under development for the treatment of advanced solid tumors with BRAF V600 mutation, metastatic colorectal cancer, neurofibromatoses type I mutant plexiform neurofibroma, non-small cell lung cancer, and NRAS mutant advanced melanoma . It has shown a favorable pharmacokinetics profile, acceptable tolerability, and encouraging antitumor activity in the phase 1 study .
Mechanism of Action
Tunlametinib targets the Mitogen-activated protein kinase (MAPK)/extracellular regulated protein kinases (ERK) signaling pathway, also known as the RAS/RAF/MEK/ERK signaling pathway, by inhibiting the MEK1/2 proteins . This pathway is involved in cell proliferation, differentiation, apoptosis, and tumor metastasis . By inhibiting this pathway, this compound can prevent the growth and spread of cancer cells .
Future Directions
Tunlametinib has been approved by the China National Medical Products Administration (NMPA) for the treatment of patients with NRAS mutated advanced melanoma who were previously treated with PD-1/PD-L1 . KeChow Pharma, the company developing this compound, plans to evaluate it as a monotherapy and in combination with other standard of care therapies to treat multiple cancers including melanoma, neurofibromatosis type 1–related plexiform neurofibromas, colorectal cancer, and non-small cell lung cancer in China .
Properties
CAS No. |
1801756-06-8 |
---|---|
Molecular Formula |
C16H12F2IN3O3S |
Molecular Weight |
491.3 g/mol |
IUPAC Name |
4-fluoro-5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C16H12F2IN3O3S/c17-10-5-8(19)1-2-11(10)21-14-9(16(24)22-25-4-3-23)6-12-15(13(14)18)20-7-26-12/h1-2,5-7,21,23H,3-4H2,(H,22,24) |
InChI Key |
UFZJUVFSSINETF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C3=C(C=C2C(=O)NOCCO)SC=N3)F |
Canonical SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C3=C(C=C2C(=O)NOCCO)SC=N3)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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